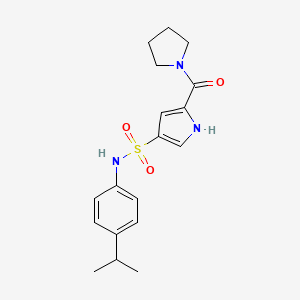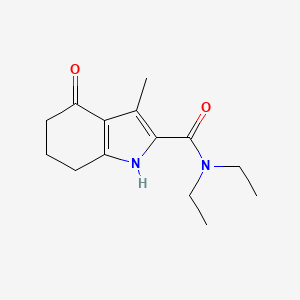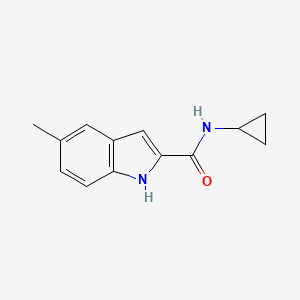![molecular formula C19H20ClN3O3 B7496087 Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)
Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate, also known as CP-122,721, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the piperazine class of chemicals and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate is not fully understood. However, it is known to act as a selective antagonist of the D4 dopamine receptor. This receptor is involved in the regulation of mood and behavior and has been implicated in several psychiatric disorders. By blocking the D4 receptor, Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate may modulate dopamine signaling and improve mood and cognitive function.
Biochemical and Physiological Effects
Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to have several biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been shown to modulate the activity of several neurotransmitter systems, including the glutamate and GABA systems.
实验室实验的优点和局限性
Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying dopamine signaling and related pathways. Additionally, it has been shown to be effective in animal models, making it a promising candidate for further research. However, there are also several limitations to using Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, it has been shown to have some off-target effects, which may complicate data interpretation.
未来方向
There are several future directions for research on Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, there is a need for more studies to determine the safety and efficacy of Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate in human subjects.
合成方法
The synthesis of Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)piperazine. This intermediate is then reacted with ethyl 3-pyridinecarboxylate in the presence of a base to form ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate. The final product is then purified using chromatography techniques.
科学研究应用
Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms. Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate has also been studied for its potential use as an antipsychotic and as a treatment for cognitive impairment.
属性
IUPAC Name |
ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-2-26-19(25)15-6-7-17(21-13-15)22-8-10-23(11-9-22)18(24)14-4-3-5-16(20)12-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBFKKTNSEBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)



![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)

![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)


![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)
